

5-TAMRA Azide: Photophysical Profiling and CuAAC Bioconjugation Workflows

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Compound of Interest

Compound Name: TAMRA Azide, isomer 5

Cat. No.: B8116090

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Executive Summary

5-Carboxytetramethylrhodamine (5-TAMRA) Azide is a premier bioorthogonal reporter dye extensively utilized in drug development, molecular biology, and materials science. By leveraging the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)[1], researchers can achieve highly specific, covalent labeling of alkyne-tagged biomolecules. This technical guide provides an in-depth mechanistic analysis of 5-TAMRA Azide's photophysics and a rigorously validated, self-confirming protocol for its application in complex biological systems.

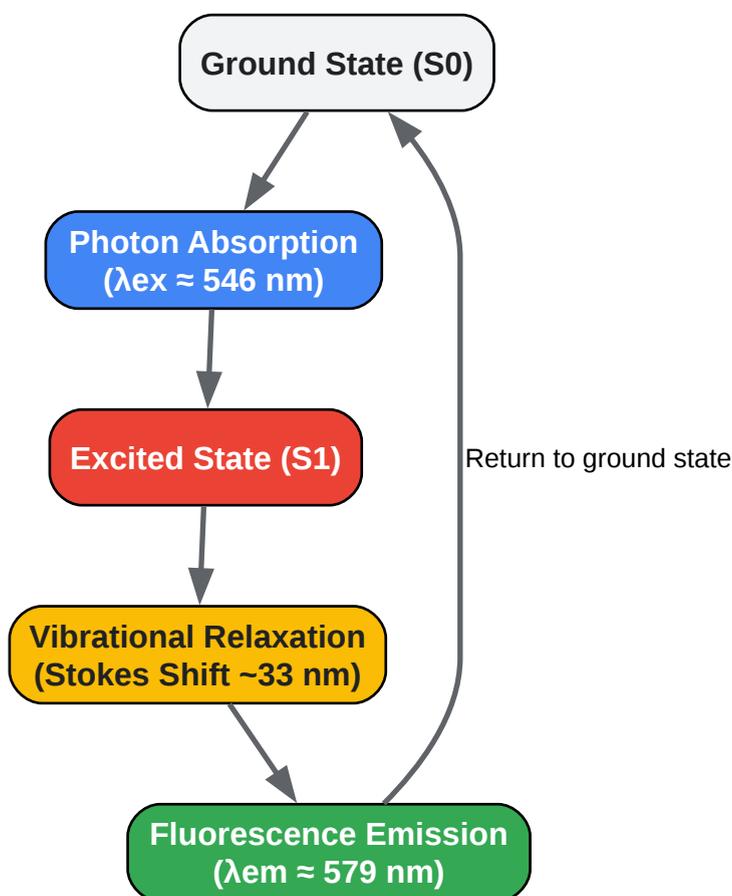
Photophysical Properties & Spectral Dynamics

Understanding the spectral profile of 5-TAMRA Azide is critical for designing multiplexed assays and Fluorescence Resonance Energy Transfer (FRET) systems. The dye exhibits robust fluorescence in the orange-red spectrum. This is highly advantageous for biological imaging, as it bypasses the high-autofluorescence window of cellular components (typically in the blue/green spectrum) and provides exceptional signal-to-noise ratios[2][3].

Table 1: Quantitative Photophysical Properties of 5-TAMRA Azide

Property	Value	Solvent / Condition
Excitation Maximum (λ_{ex})	541 nm – 546 nm	DMSO / DMF
Emission Maximum (λ_{em})	567 nm – 579 nm	DMSO / DMF
Extinction Coefficient (ϵ)	84,000 – 91,000 $\text{cm}^{-1} \text{M}^{-1}$	DMSO / DMF
Fluorescence Quantum Yield (Φ)	~0.1	Aqueous / PBS
Molecular Weight	512.56 g/mol	N/A

(Data synthesized from [4\[4\]](#), [1](#), and [2\[2\]](#))



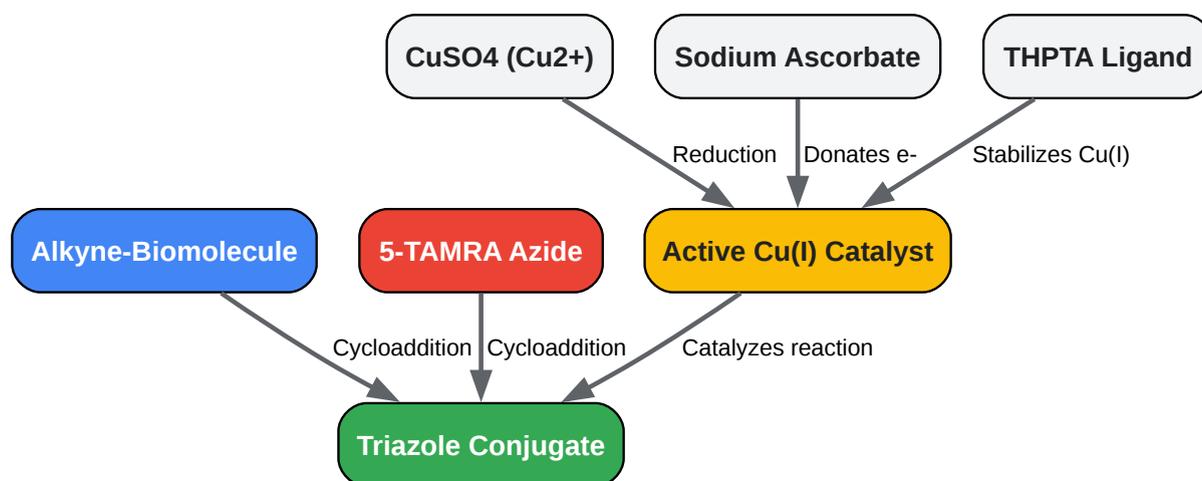
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Photophysical excitation and emission pathway of 5-TAMRA Azide.

Mechanistic Principles of CuAAC Bioconjugation

The CuAAC reaction, a hallmark of "click chemistry," relies on the thermodynamically favorable formation of a 1,2,3-triazole linkage between an azide and a terminal alkyne[1][2]. However, the efficiency of this reaction when using fluorophores like 5-TAMRA Azide depends entirely on the precise control of the catalytic copper species.

- **The Role of Cu(I) and Ascorbate:** The active catalyst is Cu(I), which is highly unstable in aqueous environments. We generate Cu(I) in situ by reducing Cu(II) (from CuSO₄) using Sodium Ascorbate[1]. Ascorbate acts as an electron donor, ensuring a continuous supply of the active catalyst.
- **The Necessity of THPTA/TBTA Ligands:** Cu(I) is prone to rapid disproportionation or oxidation back to Cu(II), a process that generates reactive oxygen species (ROS). ROS can aggressively photobleach the 5-TAMRA dye or degrade the target biomolecule. The addition of a water-soluble ligand like THPTA (Tris(3-hydroxypropyl)triazolylmethyl)amine coordinates and stabilizes the Cu(I) ion, accelerating the cycloaddition while shielding the fluorophore from oxidative damage[1][5].



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Workflow of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 5-TAMRA Azide.

Validated Experimental Protocol: CuAAC Labeling of Alkyne-Modified Peptides

This protocol is designed as a self-validating system for labeling alkyne-tagged peptides with 5-TAMRA Azide. The causality behind the order of reagent addition is strictly to protect the Cu(I) state and prevent localized precipitation[1][5].

Step 1: Preparation of Stock Solutions

Causality: Reagents must be prepared at specific concentrations to maintain the optimal stoichiometric ratio (Alkyne : Azide : Cu : Ligand : Ascorbate).

- 5-TAMRA Azide (10 mM): Dissolve in anhydrous DMSO. Note: Anhydrous DMSO prevents the hydrolytic degradation of the azide group over long-term storage[1][5].
- CuSO₄ (20 mM): Dissolve in ultrapure water.
- THPTA Ligand (100 mM): Dissolve in ultrapure water.
- Sodium Ascorbate (300 mM): Must be prepared fresh immediately before use. Ascorbate oxidizes rapidly in air; using aged solutions will result in incomplete Cu(II) reduction and failed click reactions[1].

Step 2: Reaction Assembly (100 µL Scale)

Causality: The order of addition is the most critical failure point in CuAAC workflows. The ligand must complex with the copper before reduction occurs.

- Add Alkyne-Modified Peptide (final concentration ~100 µM) to the reaction tube.
- Add 10 µL of 10 mM 5-TAMRA Azide (final conc. 1 mM; a 10-fold molar excess drives the reaction to completion)[1].
- Pre-mix Catalyst: In a separate microcentrifuge tube, mix 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄. Vortex and incubate for 5 minutes. This pre-complexation ensures the copper is sterically protected.
- Add the THPTA/CuSO₄ complex to the main reaction tube.

- Initiation: Add 10 μ L of fresh 300 mM Sodium Ascorbate (final conc. 30 mM). The solution may briefly change color, indicating the formation of the active Cu(I) complex[1].
- Vortex the mixture thoroughly.

Step 3: Incubation

Incubate the mixture at room temperature for 1–4 hours in the dark to prevent photobleaching of the 5-TAMRA fluorophore. Gentle end-over-end rotation is recommended to ensure homogenous reaction kinetics[1][5].

Step 4: Self-Validation and Purification

A protocol is only as reliable as its validation mechanism. To confirm successful conjugation:

- HPLC Analysis: Run the crude mixture through a C18 Reverse-Phase HPLC column using a water/acetonitrile gradient with 0.1% TFA. The successful 5-TAMRA-peptide conjugate will elute as a distinct peak exhibiting dual absorbance at 214 nm (peptide backbone) and 546 nm (TAMRA excitation)[1].
- Mass Spectrometry: Collect the dual-wavelength fraction and analyze via MALDI-TOF or ESI-MS. The observed mass must equal: (Mass of Alkyne-Peptide) + (Mass of 5-TAMRA Azide, 512.56 Da)[1].

Applications in Drug Development & Research

- Live-Cell Imaging & Proliferation: 5-TAMRA Azide is highly cell-permeable, making it an excellent alternative to standard dyes in EdU (5-ethynyl-2'-deoxyuridine) cell proliferation assays. It allows for the real-time tracking of DNA synthesis in live cells without the need for harsh permeabilization steps[2].
- FRET Assays: Due to its spectral overlap with donors like FAM (Fluorescein) and acceptors like Cy5, 5-TAMRA Azide is frequently employed in FRET-based structural biology studies to measure intra-molecular distances in dynamically folding proteins and nucleic acid complexes[2][6].

References

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